

Technical Guide: Etravirine-d8 Standard for Research and Development

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Compound of Interest

Compound Name: **Etravirine-d8**

Cat. No.: **B1140965**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical applications of the **Etravirine-d8** standard. **Etravirine-d8** is the deuterated form of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI).^[1] The inclusion of deuterium atoms makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry, offering a distinct mass-to-charge ratio (m/z) while maintaining similar physicochemical properties to the parent drug.

Commercial Availability

Etravirine-d8 is available from several specialized chemical suppliers. Researchers can procure this standard for use in pharmacokinetic studies, bioequivalence assays, and other quantitative applications. The following table summarizes currently known commercial sources.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)
MedChemExpress	1142096-06-7	C ₂₀ H ₉ D ₆ BrN ₆ O	443.33
Cayman Chemical	Not specified	Not specified	Not specified
Toronto Research Chemicals	Not specified	Not specified	Not specified

Note: Please consult individual suppliers for the most current product specifications, availability, and pricing.

Quantitative Data

A Certificate of Analysis (CoA) accompanies each purchase of the **Etravirine-d8** standard, providing detailed information on its purity, isotopic enrichment, and storage conditions. While specific values are lot-dependent, the following table summarizes the key chemical properties of **Etravirine-d8**.

Parameter	Value
Chemical Name	4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-di(methyl-d3)-benzonitrile
Molecular Formula	C ₂₀ H ₉ D ₆ BrN ₆ O
Molecular Weight	443.33 g/mol
CAS Number	1142096-06-7
Appearance	Crystalline solid
Purity (Typical)	≥98%
Isotopic Enrichment (Typical)	≥99% atom % D
Storage Conditions	-20°C for long-term storage
Solubility	Soluble in DMSO and Dimethylformamide (DMF)

Experimental Protocols

The primary application of **Etravirine-d8** is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Etravirine in biological matrices such as plasma.^[2] A stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.^{[3][4]}

Representative Bioanalytical LC-MS/MS Protocol

This protocol provides a general framework for the determination of Etravirine in human plasma using **Etravirine-d8** as an internal standard. Method optimization and validation are essential for specific applications.

1. Preparation of Stock and Working Solutions:

- Etravirine Stock Solution (1 mg/mL): Accurately weigh and dissolve Etravirine in a suitable organic solvent (e.g., methanol or acetonitrile).
- **Etravirine-d8** Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Etravirine stock solution.
- Working Solutions: Prepare serial dilutions of the Etravirine stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. The working solution of **Etravirine-d8** should be prepared at a concentration that provides a consistent and robust signal.

2. Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the **Etravirine-d8** internal standard working solution.
- Add 300 μ L of cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 \times g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

3. Liquid Chromatography Conditions:

- HPLC System: A system capable of delivering reproducible gradients.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μ m) is commonly used.[\[2\]](#)
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte and IS, followed by re-equilibration.
- Column Temperature: 40°C.
- Injection Volume: 5-10 μ L.

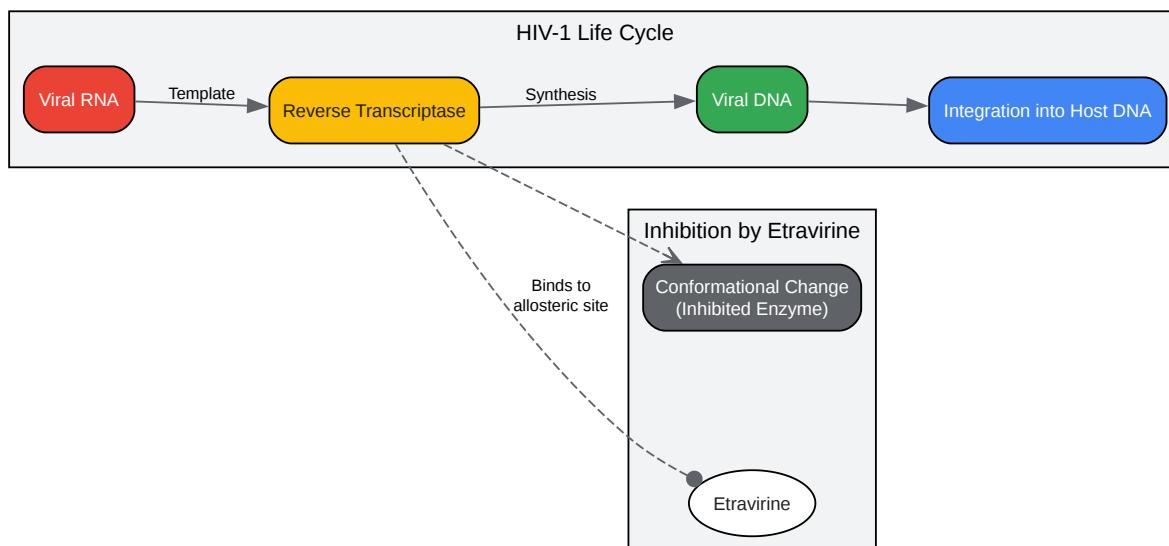
4. Mass Spectrometry Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Etravirine: The precursor-to-product ion transition should be optimized. A common transition is m/z 436.1 \rightarrow 225.1.
 - **Etravirine-d8**: The transition will be shifted by the mass of the deuterium atoms (e.g., m/z 444.1 \rightarrow 225.1).
- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Visualizations

Mechanism of Action of Etravirine

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase enzyme.^{[5][6][7]} It binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its DNA polymerase activity, thereby preventing the conversion of viral RNA into DNA.^{[8][9]}

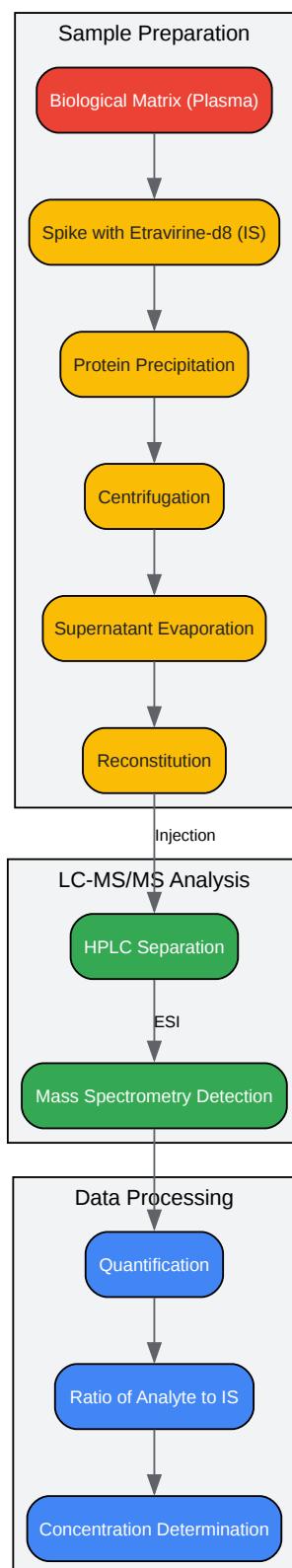


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Mechanism of Action of Etravirine

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantitative analysis of a drug in a biological matrix using a deuterated internal standard.



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Bioanalytical Workflow Using a Deuterated Internal Standard

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